molecular formula C14H10N4OS B2914312 N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide CAS No. 339104-57-3

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

Cat. No.: B2914312
CAS No.: 339104-57-3
M. Wt: 282.32
InChI Key: LQWLOPUFEQXFBU-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide: is a chemical compound with the molecular formula C14H10N4OS It is known for its unique structure, which includes a benzotriazole ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide typically involves the reaction of benzotriazole with benzoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Benzotriazole + Benzoyl Chloride → this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
  • Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
  • Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and probes for studying biological pathways. Its ability to interact with specific proteins makes it a valuable tool in biochemical research.

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties. Researchers are studying its mechanism of action to develop new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, making it useful in metal chelation and catalysis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • 1H-Benzotriazole: A simpler analog with similar chemical properties but lacking the benzamide group.
  • Benzamide: A related compound that lacks the benzotriazole ring but shares the benzamide moiety.

Uniqueness: N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is unique due to the combination of the benzotriazole and benzamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.

Properties

IUPAC Name

N-(benzotriazole-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c19-13(10-6-2-1-3-7-10)15-14(20)18-12-9-5-4-8-11(12)16-17-18/h1-9H,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWLOPUFEQXFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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